N,N'-1,5-naphthalenediylbis[2-(2,4-dichlorophenoxy)acetamide]
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-(5-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1-NAPHTHYL)ACETAMIDE is a complex organic compound characterized by its multiple chlorinated phenoxy groups and a naphthyl acetamide structure
Preparation Methods
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(5-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1-NAPHTHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of 2,4-dichlorophenoxyacetic acid. This is followed by the formation of the corresponding acyl chloride, which is then reacted with 1-naphthylamine to form the intermediate amide. The final step involves the coupling of this intermediate with another molecule of 2,4-dichlorophenoxyacetic acid under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
2-(2,4-DICHLOROPHENOXY)-N-(5-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The chlorinated phenoxy groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(5-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorinated phenoxy groups and naphthyl acetamide structure allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the modulation of cellular pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar compounds include other chlorinated phenoxy derivatives and naphthyl acetamides. Compared to these compounds, 2-(2,4-DICHLOROPHENOXY)-N-(5-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-1-NAPHTHYL)ACETAMIDE is unique due to its dual phenoxy groups and the presence of both chlorinated and naphthyl moieties. This structural complexity enhances its reactivity and potential applications. Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid
- 1-Naphthylamine
- Chlorinated phenols
Properties
Molecular Formula |
C26H18Cl4N2O4 |
---|---|
Molecular Weight |
564.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C26H18Cl4N2O4/c27-15-7-9-23(19(29)11-15)35-13-25(33)31-21-5-1-3-17-18(21)4-2-6-22(17)32-26(34)14-36-24-10-8-16(28)12-20(24)30/h1-12H,13-14H2,(H,31,33)(H,32,34) |
InChI Key |
FYWSANOVFNURCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=C1)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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